2-Bromo-6-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Bromo-6-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 . It is a solid powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is [2-bromo-6-(trifluoromethyl)phenyl]acetic acid . The InChI code is 1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a boiling point of 150-151°C . It is a solid powder at room temperature .Scientific Research Applications
Reactivity and Spectral Analysis
2-Bromo-6-(trifluoromethyl)phenylacetic acid has been studied for its reactivity and spectral properties. A comparative study using Density Functional Theory (DFT) investigated its structural properties, reactivity descriptors (such as Fukui functions, local softness, and electrophilicity), and vibrational spectra. This research contributes to understanding the fundamental chemical properties and potential applications in various fields including material science and pharmaceuticals (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Racemization Studies
Research has been conducted on the racemization of bromo-(o-chloro)phenylacetic acid, a compound structurally related to this compound. These studies explored the spontaneous racemization process in both solution and solid state, offering insights into the stability and stereochemical behaviors of such compounds, which are relevant for the development of enantiomerically pure pharmaceuticals (Quan, 2004).
Photolysis Research
Research on the photolysis of related compounds, such as 2,2,2-tribromoethyl-(2'-phenylacetate), provides insights into the behavior of this compound under light exposure. This research is significant for understanding the stability and transformation of these compounds under different environmental conditions, which is important for their potential applications in photodynamic therapy and photochemistry (Denning & Falvey, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Pharmacokinetics
Factors such as its molecular weight (28304 ), and its solid-powder physical form could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its storage temperature is ambient , suggesting that it is stable under normal conditions.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative and nucleophilic substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution at the benzylic position . These interactions suggest that this compound may act as a substrate or inhibitor in enzymatic pathways, influencing the activity of enzymes such as bromoperoxidases and dehalogenases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound has been shown to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may inhibit enzymes involved in oxidative stress pathways by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the activity of key enzymes involved in oxidative and reductive processes . Additionally, the compound may affect the levels of specific metabolites, contributing to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and influence on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows for precise interactions with target biomolecules . The presence of this compound in specific subcellular compartments can influence its biochemical effects and overall impact on cellular processes.
Properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWIVMIRRKTEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.